NM-3

Beschreibung

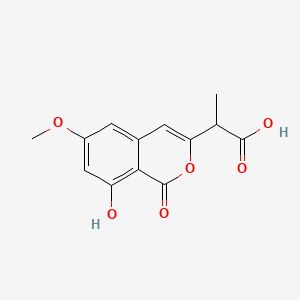

2-(8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propionic acid has been reported in Streptomyces eurocidicus with data available.

Isocoumarin this compound is an orally bioavailable antiangiogenic isocoumarin with potential antineoplastic activity. this compound inhibits vascular endothelial growth factor (VEGF), a pro-angiogenic growth factor, thereby inhibiting endothelial cell proliferation. This agent also induces apoptosis by a mechanism involving reactive oxygen species. (NCI04)

a synthetic derivative of cytogenin; structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

181427-78-1 |

|---|---|

Molekularformel |

C13H12O6 |

Molekulargewicht |

264.23 g/mol |

IUPAC-Name |

2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid |

InChI |

InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16) |

InChI-Schlüssel |

BPZCXUROMKDLGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

181427-78-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

isocoumarin NM-3 NM 3 compound NM-3 compound NM3 compound |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthetic Origin of Isocoumarin NM-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoumarin NM-3, identified as 3-pentyl-isochromen-1-one, is a synthetic isocoumarin derivative that has been investigated for its cytotoxic activities. Unlike naturally occurring isocoumarins, which are typically secondary metabolites produced by fungi and plants, the origin of this compound lies in laboratory synthesis. This technical guide provides a detailed account of its chemical synthesis, including the experimental protocols, relevant quantitative data, and a visualization of the synthetic pathway.

Synthetic Pathway

The primary route for the synthesis of Isocoumarin this compound is a one-pot Sonogashira reaction followed by an intramolecular cyclization. This method offers an efficient and direct approach to 3-substituted isocoumarins from readily available starting materials.

The overall synthetic transformation is as follows:

Caption: Synthetic workflow for Isocoumarin this compound.

Experimental Protocols

The synthesis of 3-pentyl-isochromen-1-one (this compound) is achieved through a palladium and copper co-catalyzed cross-coupling reaction. The following protocol is based on established methodologies for the synthesis of 3-substituted isocoumarins.

Materials:

-

2-Iodobenzoic acid

-

1-Heptyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., ethanol or DMF)

-

Standard glassware for organic synthesis

-

Inert atmosphere apparatus (e.g., nitrogen or argon)

Procedure:

-

To a solution of 2-iodobenzoic acid in the chosen anhydrous solvent under an inert atmosphere, add triethylamine, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride.

-

To this mixture, add 1-heptyne dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure 3-pentyl-isochromen-1-one.

Data Presentation

Table 1: Synthesis and Cytotoxicity Data for Isocoumarin this compound

| Compound Name | IUPAC Name | Starting Materials | Yield (%) | Cytotoxicity (IC₅₀) against HL-60 cells (µM)[1] |

| Isocoumarin this compound | 3-pentyl-isochromen-1-one | 2-Iodobenzoic acid, 1-Heptyne | 40-95 | 40[1] |

Table 2: Spectroscopic Data for Isocoumarin this compound

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

Note: While the synthesis and biological activity of Isocoumarin this compound have been reported, detailed public spectroscopic data was not available in the searched resources. Researchers would typically confirm the structure using these methods after synthesis.

Signaling Pathways and Logical Relationships

The primary reported biological activity of Isocoumarin this compound is its cytotoxicity against the human leukaemia cell line HL-60.[1] The exact mechanism of action and the specific signaling pathways affected by this compound have not been extensively detailed in the available literature. Further research would be required to elucidate the molecular targets and downstream effects that lead to its cytotoxic outcome.

A generalized logical workflow for investigating the mechanism of action could be represented as follows:

Caption: Experimental workflow for mechanism of action studies.

Conclusion

Isocoumarin this compound (3-pentyl-isochromen-1-one) is a synthetically derived compound with demonstrated cytotoxic properties. Its origin is not from a natural biosynthetic pathway but rather from a well-defined chemical synthesis, primarily the Sonogashira cross-coupling reaction. This guide provides the foundational technical information for the synthesis and initial biological characterization of this molecule, which can serve as a basis for further research in drug development and medicinal chemistry.

References

An In-depth Technical Guide to Isocoumarin NM-3: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoumarin NM-3 is a synthetic derivative of the isocoumarin class of lactones, recognized for its potent biological activities, particularly in the realms of angiogenesis inhibition and apoptosis induction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanism of action in relevant signaling pathways. Detailed experimental protocols from key studies are provided to facilitate further research and development.

Chemical Structure and Properties

Isocoumarin this compound, scientifically known as 2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid, is a small molecule with a complex and specific stereochemistry that is crucial for its biological activity.

Chemical Structure:

Figure 1: Chemical structure of Isocoumarin this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of Isocoumarin this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid | [1] |

| Synonyms | This compound, Isocoumarin this compound | [1][2] |

| CAS Number | 181427-78-1 | [3] |

| Molecular Formula | C₁₃H₁₂O₆ | [3] |

| Molecular Weight | 264.23 g/mol | [1] |

| SMILES String | CC(C1=CC2=C(C(=O)O1)C(=C(C=C2)OC)O)C(=O)O | |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (27.5 mg/mL, 104.08 mM with sonication) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Biological Activity and Mechanism of Action

Isocoumarin this compound exhibits significant anti-cancer properties primarily through the inhibition of angiogenesis and the induction of apoptosis in tumor cells.

Inhibition of Angiogenesis

This compound has been demonstrated to be a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This activity is crucial for its anti-tumor effects, as tumors require a dedicated blood supply to grow and metastasize.

Experimental Evidence:

-

Mouse Dorsal Air Sac Assay: In a key study by Nakashima et al. (1999), this compound was shown to inhibit S180 cell-induced angiogenesis in a mouse dorsal air sac model.[3] This experiment is a standard in vivo method to assess angiogenic and anti-angiogenic substances.

Signaling Pathways Involved:

This compound exerts its anti-angiogenic effects by modulating the signaling of several key growth factors involved in blood vessel formation:

-

Vascular Endothelial Growth Factor (VEGF): this compound has been shown to inhibit the activity of VEGF, a potent angiogenic factor.[2] By doing so, it can suppress the proliferation and migration of endothelial cells, which are critical steps in the formation of new blood vessels.

-

Transforming Growth Factor-beta (TGF-β): this compound can also modulate the TGF-β signaling pathway, which plays a complex role in angiogenesis.

-

Angiopoietin-2 (Ang-2): The interaction of this compound with the angiopoietin/Tie2 signaling axis, specifically by affecting Ang-2 levels, contributes to its anti-angiogenic properties.

Figure 2: Simplified diagram of VEGF signaling pathway inhibition by Isocoumarin this compound.

Induction of Apoptosis

Beyond its anti-angiogenic effects, Isocoumarin this compound can directly induce apoptosis, or programmed cell death, in cancer cells. This dual mechanism of action makes it a promising candidate for cancer therapy.

Experimental Evidence:

-

Gastric Cancer Cell Lines: Studies on human gastric cancer cell lines have shown that this compound can induce apoptosis.[3] This is often assessed through techniques like TUNEL assays, which detect DNA fragmentation characteristic of apoptotic cells, and Western blotting for key apoptotic proteins.

Signaling Pathways Involved:

The pro-apoptotic activity of this compound is linked to the modulation of key regulatory proteins in the apoptotic cascade.

Figure 3: Proposed mechanism of apoptosis induction by Isocoumarin this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for Isocoumarin this compound. For precise experimental conditions, it is imperative to consult the original research articles.

Mouse Dorsal Air Sac Assay for Angiogenesis Inhibition

This in vivo assay is a standard method to evaluate the effect of a compound on angiogenesis.

Principle: Tumor cells that secrete angiogenic factors are implanted in a chamber which is then placed in a surgically created air sac on the back of a mouse. The growth of new blood vessels into the chamber is then quantified.

Generalized Protocol (based on Nakashima et al., 1999):

-

Animal Model: Male ICR mice (or other appropriate strain), typically 5-6 weeks old.

-

Cell Line: Sarcoma 180 (S180) cells, which are known to induce a strong angiogenic response.

-

Chamber Implantation:

-

A millipore chamber containing a suspension of S180 cells (e.g., 1 x 10⁶ cells) is prepared.

-

A dorsal air sac is created in the mice by subcutaneous injection of air.

-

The chamber is implanted into the air sac.

-

-

Compound Administration:

-

Isocoumarin this compound is administered, typically orally or via intraperitoneal injection, at various doses (e.g., 1, 3, 10 mg/kg/day) for a defined period (e.g., 5-7 days).

-

A control group receives the vehicle alone.

-

-

Quantification of Angiogenesis:

-

After the treatment period, the mice are euthanized, and the chambers are removed.

-

The degree of angiogenesis is assessed by measuring the area of newly formed blood vessels on the surface of the chamber, often using image analysis software.

-

Alternatively, the hemoglobin content of the tissue surrounding the chamber can be quantified as an indirect measure of vascularization.

-

In Vitro Apoptosis Assay in Gastric Cancer Cells

This assay is used to determine the ability of a compound to induce programmed cell death in cultured cancer cells.

Principle: Apoptosis is characterized by specific morphological and biochemical changes, including DNA fragmentation and activation of caspases. These changes can be detected using various laboratory techniques.

Generalized Protocol:

-

Cell Culture:

-

Human gastric cancer cell lines (e.g., SGC-7901) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Isocoumarin this compound for different time points (e.g., 24, 48, 72 hours).

-

A control group is treated with the vehicle (e.g., DMSO) alone.

-

-

Detection of Apoptosis:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation.

-

After treatment, cells are fixed and permeabilized.

-

The cells are then incubated with a mixture of TdT enzyme and fluorescently labeled dUTP.

-

The incorporated fluorescence is visualized and quantified using fluorescence microscopy or flow cytometry.

-

-

Western Blot Analysis for Caspases: This method detects the activation of key apoptotic proteins.

-

Cell lysates are prepared from treated and control cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for cleaved (active) forms of caspases (e.g., caspase-3, caspase-9) and PARP.

-

The protein bands are visualized using chemiluminescence.

-

-

Figure 4: General experimental workflows for assessing the biological activity of Isocoumarin this compound.

Conclusion

Isocoumarin this compound is a promising preclinical candidate with a well-defined chemical structure and significant anti-cancer properties. Its dual action of inhibiting angiogenesis and inducing apoptosis, mediated through the modulation of key signaling pathways such as VEGF, TGF-β, and angiopoietin-2, makes it a molecule of high interest for further investigation and development in oncology. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

Isocoumarin NM-3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocoumarin derivative NM-3, identified as 2-(8-hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid, has demonstrated significant anti-cancer properties by inducing lethality in human carcinoma cells. The core mechanism of action revolves around the generation of reactive oxygen species (ROS), which triggers a cascade of downstream cellular events culminating in cell death. This technical guide provides a comprehensive overview of the experimental evidence detailing the mechanism of action of this compound, including its effects on cell viability, cell cycle progression, and the induction of apoptotic and necrotic pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate reproducibility and further investigation by the scientific community.

Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

The primary mechanism by which this compound exerts its cytotoxic effects on cancer cells is through the generation of intracellular ROS.[1] This increase in ROS disrupts the cellular redox balance, leading to oxidative stress and subsequent activation of downstream signaling pathways that promote cell death.

Signaling Pathway Induced by this compound

The accumulation of ROS initiated by this compound treatment triggers a signaling cascade that varies depending on the cellular context of the cancer cell line. A key event is the upregulation of the tumor suppressor protein p53.[1] Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[1] The culmination of this pathway leads to distinct modes of cell death in different cancer cell types.

DOT Code for Signaling Pathway Diagram

Caption: Signaling pathway of Isocoumarin this compound in carcinoma cells.

Quantitative Data Summary

The cytotoxic and mechanistic effects of this compound have been quantified across various human carcinoma cell lines. The following tables summarize the key quantitative findings.

Table 1: Clonogenic Survival of Human Carcinoma Cells Treated with this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Percent Survival (relative to control) |

| MCF-7 | Breast | 100 | 24 | ~50% |

| ZR-75-1 | Breast | 100 | 24 | ~40% |

| PA-1 | Ovarian | 100 | 24 | ~35% |

| HeLa | Cervical | 100 | 24 | ~25% |

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2-M Phase |

| Control (24h) | 55% | 35% | 10% |

| 100 µM this compound (24h) | 75% | 15% | 10% |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Lines: Human breast adenocarcinoma (MCF-7, ZR-75-1), human ovarian teratocarcinoma (PA-1), and human cervical adenocarcinoma (HeLa) cells were used.

-

Media: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound.

-

Cell Seeding: Cells were seeded in 60-mm tissue culture dishes at a density of 500 cells/dish.

-

Treatment: After 24 hours of incubation to allow for cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 100 µM) or vehicle control (DMSO).

-

Incubation: Cells were incubated with the treatment for 24 hours.

-

Colony Formation: The drug-containing medium was then removed, and cells were washed with phosphate-buffered saline (PBS) and incubated in fresh, drug-free medium for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies were fixed with methanol and stained with 0.5% crystal violet. Colonies containing 50 or more cells were counted.

-

Data Analysis: The surviving fraction was calculated as the (number of colonies formed / number of cells seeded) for treated cells, normalized to the plating efficiency of control cells.

DOT Code for Clonogenic Survival Assay Workflow

Caption: Workflow for the clonogenic survival assay.

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Cell Seeding: Cells were seeded in 6-well plates and allowed to attach overnight.

-

Loading with DCF-DA: The medium was removed, and cells were incubated with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.

-

Treatment: Cells were then washed with PBS and treated with 100 µM this compound or vehicle control in fresh medium.

-

Fluorescence Measurement: After 1 hour of treatment, cells were washed with PBS, trypsinized, and resuspended in PBS. The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), was measured using a flow cytometer with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis for p53 and p21

-

Cell Lysis: MCF-7 cells were treated with 100 µM this compound for 24 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (30-50 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: MCF-7 cells were treated with 100 µM this compound or vehicle control for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2-M phases of the cell cycle were determined using cell cycle analysis software.

Apoptosis and Necrosis Detection

The mode of cell death was determined by analyzing cellular morphology and using specific cell death assays.

-

Morphological Assessment: Cells were treated with this compound and observed under a phase-contrast microscope for characteristic features of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, membrane rupture).

-

Apoptosis Assay (PA-1 and HeLa cells): Apoptosis was confirmed in these cell lines through methods such as Annexin V/PI staining followed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Necrotic Cell Death (MCF-7 and ZR-75-1 cells): The predominant mode of cell death in these cell lines was identified as necrosis, characterized by the loss of membrane integrity, which can be assessed by assays such as the trypan blue exclusion assay or the release of lactate dehydrogenase (LDH).

Conclusion

Isocoumarin this compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the induction of ROS. This leads to the activation of the p53-p21 pathway, resulting in G1-S phase cell cycle arrest and subsequent cell death through either apoptosis or necrosis, depending on the cancer cell type. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel cancer therapies targeting oxidative stress pathways.

References

The Multifaceted Biological Activities of Isocoumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocoumarins, a class of naturally occurring lactones, and their synthetic derivatives have emerged as a significant area of interest in medicinal chemistry and drug discovery. Possessing a 1H-2-benzopyran-1-one core structure, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of isocoumarin derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into the underlying signaling pathways.

Anticancer Activity

Isocoumarin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity of Isocoumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isocoumarin derivatives against various cancer cell lines. This data highlights the potential of these compounds as scaffolds for the development of novel anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isocoumarin Derivative A | MCF-7 (Breast) | 8.30 | [1] |

| Isocoumarin Derivative B | MCF-7 (Breast) | 11.29 | [2] |

| Isocoumarin Derivative C | HCT-116 (Colon) | 1.28 | [3] |

| Isocoumarin Derivative D | HepG2 (Liver) | 3.74 | [3] |

| Isocoumarin Derivative E | A549 (Lung) | 5.18 | [3] |

| Isocoumarin-triazole hybrid | PC3 (Prostate) | 0.34 | [3] |

| Coumarin-pyrazole hybrid | DU-145 (Prostate) | 7 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[4][5]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Isocoumarin derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the isocoumarin derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Several isocoumarin derivatives have been reported to possess significant activity against a range of pathogenic bacteria and fungi.[7] Their ability to inhibit microbial growth makes them promising candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Isocoumarin Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isocoumarin derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Paepalantine | Staphylococcus aureus | 12.5 | [8] |

| Isocoumarin Derivative F | Escherichia coli | 25 | [9] |

| Isocoumarin Derivative G | Candida albicans | 10 | [9] |

| Isocoumarin Derivative H | Aspergillus niger | 50 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isocoumarin derivative stock solution

-

Sterile saline or PBS

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[12] This is then further diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the isocoumarin stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard 100 µL from the last well. This creates a range of decreasing concentrations of the compound.[13]

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well.[13] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[10]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the isocoumarin derivative that shows no visible growth (no turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[11]

Anti-inflammatory Activity

Isocoumarin derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Quantitative Data: Anti-inflammatory Activity of Isocoumarin Derivatives

The following table summarizes the IC50 values of selected isocoumarin derivatives for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Assay | IC50 (µM) | Reference |

| Setosphamarin A | NO Inhibition (J774A.1 cells) | 35.79 | [14] |

| Setosphamarin B | NO Inhibition (J774A.1 cells) | 23.17 | [14] |

| Isocoumarin Derivative I | NO Inhibition (RAW 264.7 cells) | 15.8 | [9] |

| Isocoumarin Derivative J | COX-2 Inhibition | 6.51 | [9] |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[15]

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Isocoumarin derivative stock solution

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isocoumarin derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours to induce NO production.

-

Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.[15]

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100 The IC50 value is then determined from the dose-response curve.

Enzyme Inhibitory Activity

Isocoumarin derivatives have been shown to inhibit various enzymes, with acetylcholinesterase (AChE) being a notable target. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity

The following table presents the IC50 values of selected isocoumarin derivatives for the inhibition of acetylcholinesterase.

| Compound | Enzyme | IC50 (µM) | Reference |

| Isocoumarin Derivative K | Acetylcholinesterase | 4.4 | [16] |

| Isocoumarin Derivative L | Acetylcholinesterase | 5.6 | [16] |

| Isocoumarin Derivative M | Acetylcholinesterase | 6.9 | [16] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity and its inhibition.[17][18][19]

Materials:

-

96-well plates

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Isocoumarin derivative stock solution

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the isocoumarin derivative solution (at various concentrations), and 10 µL of AChE solution. Incubate for 10 minutes at 25°C.[17]

-

DTNB Addition: Add 10 µL of DTNB solution to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution.[17]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATCI hydrolysis by AChE) reacts with DTNB.[20]

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100 The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isocoumarin derivatives are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[21] Many isocoumarin derivatives exert their anti-inflammatory and anticancer effects by inhibiting the activation of NF-κB.[22]

Caption: Inhibition of the NF-κB signaling pathway by isocoumarin derivatives.

Apoptosis Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate cancer cells. Isocoumarin derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Induction of apoptosis by isocoumarin derivatives via the intrinsic pathway.

Conclusion

Isocoumarin derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic potential. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation warrants further investigation. The detailed experimental protocols and insights into their mechanisms of action provided in this guide are intended to facilitate future research and development efforts in this exciting field. Continued exploration of the structure-activity relationships of isocoumarin derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 2. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 18. scribd.com [scribd.com]

- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocoumarin NM-3: A Technical Guide on its Function as a Reactive Oxygen Species Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoumarin NM-3 has emerged as a promising anti-cancer agent, primarily attributed to its capacity to induce reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role as a ROS inducer and the subsequent cellular consequences. This document synthesizes available data on its effects on cancer cell lines, details relevant experimental protocols, and visualizes the key signaling pathways involved. While the pro-apoptotic and anti-proliferative effects of this compound are well-documented, this guide also highlights the current gaps in publicly available quantitative data, such as precise IC50 values and fold-changes in protein expression for specific cell lines.

Introduction

Isocoumarins are a class of natural and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, this compound has been identified as a potent anti-cancer agent. A key mechanism of its action is the generation of intracellular reactive oxygen species (ROS)[1]. ROS are highly reactive molecules, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, that can induce cellular damage and trigger programmed cell death, or apoptosis, in cancer cells. This guide delves into the technical details of this compound's function as a ROS inducer, providing a resource for researchers in oncology and drug development.

Mechanism of Action: ROS Induction and Cellular Consequences

The primary anti-tumorigenic effect of isocoumarin this compound stems from its ability to elevate intracellular ROS levels. This increase in oxidative stress disrupts cellular homeostasis and activates downstream signaling pathways that culminate in cell death.

Induction of Reactive Oxygen Species

While the precise biochemical reactions through which this compound generates ROS are not fully elucidated in the available literature, it is established that treatment with this compound leads to a significant increase in intracellular ROS. This elevation in ROS is a critical initiating event in its cytotoxic effects on cancer cells.

Activation of the p53 Tumor Suppressor Pathway

The elevated ROS levels induced by this compound trigger the activation of the tumor suppressor protein p53. p53 plays a central role in orchestrating the cellular response to stress, including DNA damage and oxidative stress.

Cell Cycle Arrest at the G1/S Phase

Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs) that are essential for the transition from the G1 to the S phase of the cell cycle. This inhibition leads to a halt in cell cycle progression, preventing cancer cells from replicating their DNA and proliferating.

Induction of Apoptosis

Sustained high levels of ROS and the activation of the p53 pathway ultimately lead to the induction of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic cascade initiated by this compound is ROS-dependent.

Quantitative Data

A comprehensive review of the available literature did not yield specific quantitative data for the IC50 values of this compound in MCF-7, ZR-75-1, PA-1, and HeLa cells, nor for the precise fold-increase in ROS levels or quantitative changes in p53 and p21 protein expression. The following table summarizes the qualitative findings and indicates where quantitative data is needed.

| Parameter | Cell Lines | Effect of this compound Treatment | Quantitative Data (Available/Needed) |

| IC50 | MCF-7, ZR-75-1, PA-1, HeLa | Cytotoxicity and loss of clonogenic survival | Needed |

| ROS Levels | Human Carcinoma Cells | Increased intracellular ROS | Needed (e.g., fold-increase) |

| p53 Expression | Human Carcinoma Cells | Increased expression | Needed (e.g., fold-change) |

| p21 Expression | Human Carcinoma Cells | Increased expression | Needed (e.g., fold-change) |

| Cell Cycle | Human Carcinoma Cells | Arrest at G1/S phase | Needed (e.g., percentage of cells in each phase) |

| Apoptosis | Human Carcinoma Cells | Induction of apoptosis | Needed (e.g., percentage of apoptotic cells) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of isocoumarin this compound.

Cell Viability and Clonogenic Survival Assay

Purpose: To assess the cytotoxic effects of this compound and its impact on the long-term proliferative capacity of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with a solution of 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well. The surviving fraction is calculated as (mean number of colonies / number of cells seeded) / (plating efficiency of control).

Measurement of Intracellular ROS

Purpose: To quantify the levels of intracellular ROS generated by this compound treatment.

Protocol (using 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA):

-

Cell Culture: Seed cells in a 96-well plate or on coverslips and treat with this compound for the desired time.

-

DCFH-DA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The increase in fluorescence intensity in this compound treated cells compared to untreated controls indicates the level of ROS production.

Western Blotting for p53 and p21

Purpose: To determine the effect of this compound on the expression levels of p53 and p21 proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Purpose: To detect and quantify apoptosis in this compound treated cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the action of isocoumarin this compound.

Conclusion and Future Directions

Isocoumarin this compound is a potent inducer of reactive oxygen species in cancer cells, leading to p53-mediated cell cycle arrest and apoptosis. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches to study its effects. A significant gap in the publicly accessible scientific literature is the lack of specific quantitative data on the efficacy and molecular impact of this compound in various cancer cell lines. Future research should focus on determining the precise IC50 values, quantifying the dose-dependent increase in ROS, and measuring the exact changes in the expression of key regulatory proteins like p53 and p21. Such data will be invaluable for the continued development and potential clinical application of isocoumarin this compound as an anti-cancer therapeutic.

References

A Technical Guide to the Natural Sources of Isocoumarin Compounds for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the natural origins of isocoumarin compounds, their biological activities, and the methodologies for their isolation and characterization.

Introduction to Isocoumarins

Isocoumarins (1H-2-benzopyran-1-ones) are a significant class of naturally occurring lactones, isomeric to coumarins, with a reversed lactone moiety.[1] These polyketide-derived secondary metabolites are produced by a wide array of organisms, including fungi, plants, bacteria, and marine life.[1][2][3] Their chemical architecture, often featuring a 3-alkyl or 3-phenyl substitution and potential oxygenation at the C-6 and C-8 positions, gives rise to a vast structural diversity.[4][5] This structural variety is directly linked to their broad spectrum of pharmacological and biological activities, which include antimicrobial, cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[4][5][6] Consequently, the isocoumarin scaffold is a subject of intense interest in medicinal chemistry and drug discovery as a source of novel therapeutic agents.[1][4]

Natural Sources of Isocoumarin Compounds

Isocoumarins have been isolated from a multitude of natural environments. While terrestrial plants and microorganisms are traditional sources, endophytic and marine-derived fungi have emerged as particularly prolific producers of novel and bioactive isocoumarins.[1][4][5]

Fungal Sources

Fungi are a primary and highly diverse source of isocoumarin compounds. Endophytic fungi, which reside within the tissues of living plants, and marine-derived fungi have garnered significant attention for their ability to synthesize structurally unique and biologically active metabolites.[1][7][8] Genera such as Aspergillus and Penicillium are frequently reported as major producers.[1][2][6]

Table 1: Selected Bioactive Isocoumarins from Fungal Sources

| Compound Name | Fungal Source | Biological Activity | Quantitative Data (IC₅₀ / MIC) | Citation(s) |

|---|---|---|---|---|

| Versicoumarin D | Aspergillus versicolor (endophyte) | Cytotoxicity | IC₅₀: 5.8 µM (A549), 8.0 µM (MCF7) | [9] |

| Pestalactone C | Pestalotiopsis sp. (endophyte) | Antifungal | MIC₅₀: 3.49 µg/mL (Candida glabrata) | [10] |

| 7-hydroxyoospolactone | Paraphoma sp. (marine-derived) | Antibacterial | MIC: 12.5 µg/mL (S. aureus) | [11][12] |

| Parapholactone | Paraphoma sp. (marine-derived) | Antibacterial | MIC: 12.5 µg/mL (S. aureus) | [11][12] |

| Asperentin B | Aspergillus sydowii (marine-derived) | PTP1B Inhibition | IC₅₀: 2.05 µM | [4] |

| Versicoumarins A | Aspergillus versicolor (endophyte) | Cytotoxicity | IC₅₀: 3.8 µM (A549), 4.0 µM (MCF7) | [5] |

| Aspergifuranone | Aspergillus sp. 16-5B (mangrove endophyte) | α-glucosidase Inhibition | IC₅₀: 9.05 µM | [8] |

| Monocerin | Microdochium bolleyi (endophyte) | Antifungal, Antibacterial, Antialgal | Good activity reported |[13] |

Plant Sources

Higher plants are another important reservoir of isocoumarins, particularly dihydroisocoumarins.[3][14] These compounds are often found in roots, leaves, and bark and contribute to the plant's defense mechanisms and medicinal properties.[14] The family Hydrangeaceae is particularly well-known for producing phenyldihydroisocoumarins like hydrangenol and phyllodulcin.[14]

Table 2: Selected Bioactive Isocoumarins from Plant Sources

| Compound Name | Plant Source | Family | Biological Activity | Quantitative Data (IC₅₀) | Citation(s) |

|---|---|---|---|---|---|

| Agrimonolide | Agrimonia pilosa | Rosaceae | α-glucosidase Inhibition | IC₅₀: 24.2 µM | [15] |

| Desmethylagrimonolide | Agrimonia pilosa | Rosaceae | α-glucosidase Inhibition | IC₅₀: 37.4 µM | [15] |

| Hydrangenol | Hydrangea macrophylla | Hydrangeaceae | Antiallergic | Activity reported | [14] |

| Phyllodulcin | Hydrangea macrophylla | Hydrangeaceae | Sweet taste, Antiallergic | Activity reported | [14] |

| 4'-methoxyferalolide | Aloe vera | Asphodelaceae | Not specified | N/A |[16] |

Other Natural Sources

Beyond fungi and plants, isocoumarins are also produced by bacteria, particularly soil-dwelling Actinomycetes, as well as insects and other marine organisms.[1][3][17] These sources, while less explored than fungi, represent a promising frontier for the discovery of new isocoumarin structures.[17]

Biosynthesis of Isocoumarins

The biosynthesis of isocoumarins in fungi primarily follows the polyketide synthase (PKS) pathway.[4][18] This process begins with the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain then undergoes a series of cyclization and reduction reactions, ultimately leading to the formation of the characteristic isocoumarin lactone ring.[4][19]

Biological Activities and Therapeutic Potential

Isocoumarins exhibit a wide range of biological activities, making them attractive candidates for drug development. Their mechanisms of action are varied and target different cellular pathways and processes.

Experimental Protocols

The isolation and identification of isocoumarins from natural sources is a multi-step process requiring careful extraction and sophisticated analytical techniques.

General Workflow for Isolation and Identification

Detailed Methodologies

5.2.1 Fungal Culture and Extraction

-

Inoculation and Fermentation: The selected fungal strain (e.g., Paraphoma sp.) is cultured on a suitable solid or liquid medium (e.g., rice medium, potato dextrose broth). Fermentation is carried out under controlled temperature and agitation for a period of several weeks to allow for the production of secondary metabolites.[11][20]

-

Extraction: The fungal biomass and/or fermentation broth is repeatedly extracted with an organic solvent such as ethyl acetate (EtOAc), methylene chloride (CH₂Cl₂), or acetone.[1] The organic phases are combined and concentrated under reduced pressure to yield a crude extract.[1]

5.2.2 Chromatographic Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) on silica gel, using a gradient solvent system (e.g., n-hexane-EtOAc, followed by CH₂Cl₂-MeOH) to separate the extract into several fractions based on polarity.[1]

-

Further Separation: Fractions showing bioactivity or interesting profiles on Thin Layer Chromatography (TLC) are further purified.[1] This often involves gel filtration chromatography (e.g., Sephadex LH-20) to separate compounds by size, followed by repeated column chromatography on silica gel or reversed-phase (RP-18) material.[1][11]

-

Final Purification: High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale, is employed as the final step to obtain pure compounds (>95% purity).[1][21]

5.2.3 Structural Elucidation

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental formula of the isolated compound.[11][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the chemical structure.[23][24]

-

1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.[24]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton and placement of substituents.[11][16][24]

-

-

Electronic Circular Dichroism (ECD): For chiral compounds, experimental ECD spectra are compared with calculated spectra to determine the absolute stereochemistry.[11][12]

Conclusion

Natural sources, particularly endophytic and marine-derived fungi, represent a rich and underexplored repository of structurally diverse and biologically potent isocoumarin compounds. Their wide range of pharmacological activities, from anticancer to antimicrobial, positions them as valuable lead structures in modern drug discovery programs. The systematic application of advanced chromatographic and spectroscopic techniques is essential for the successful isolation, purification, and characterization of these promising natural products, paving the way for the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 5. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Isocoumarin derivatives from the endophytic fungus, Pestalotiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Isocoumarin Analogues from the Marine-Derived Fungus Paraphoma sp. CUGBMF180003 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Isocoumarin Analogues from the Marine-Derived Fungus Paraphoma sp. CUGBMF180003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation of Isocoumarins and Flavonoids as α-Glucosidase Inhibitors from Agrimonia pilosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. antibacterial-compounds-of-actinomycetes-isolated-from-altitude-soils - Ask this paper | Bohrium [bohrium.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. New Isocoumarins from the Marine Fungus Phaeosphaeriopsis sp. WP-26 [mdpi.com]

- 21. Isolation and Identification of Isocoumarin Derivatives With Specific Inhibitory Activity Against Wnt Pathway and Metabolome Characterization of Lasiodiplodia venezuelensis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-biostructure.com [creative-biostructure.com]

Unveiling the Spectroscopic Signature of Isocoumarin NM-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocoumarin NM-3, scientifically known as 2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid, is a synthetic isocoumarin derivative that has garnered significant interest in the scientific community for its potential as an anti-angiogenic and antitumor agent. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, alongside the fundamental experimental protocols for data acquisition.

Spectroscopic Data Summary

The unique molecular structure of Isocoumarin this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Isocoumarin this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in publicly accessible resources |

Table 2: ¹³C NMR Spectroscopic Data for Isocoumarin this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in publicly accessible resources |

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for Isocoumarin this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| Electrospray Ionization (ESI) | 265.07 [M+H]⁺ (Calculated for C₁₃H₁₃O₆⁺) | Protonated Molecule |

| 263.05 [M-H]⁻ (Calculated for C₁₃H₁₁O₆⁻) | Deprotonated Molecule |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Isocoumarin this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in publicly accessible resources | O-H stretch (phenolic and carboxylic acid) |

| Data not available in publicly accessible resources | C=O stretch (lactone) |

| Data not available in publicly accessible resources | C=O stretch (carboxylic acid) |

| Data not available in publicly accessible resources | C=C stretch (aromatic) |

| Data not available in publicly accessible resources | C-O stretch |

Note: Characteristic IR absorption bands are predicted based on the functional groups present in the molecule. Specific experimental values are not available in the surveyed public literature.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for unambiguous compound identification and structural elucidation. Below are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of Isocoumarin this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of Isocoumarin this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of proton signals.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a ¹³C spectrum with proton decoupling (e.g., using a WALTZ-16 sequence).

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and elemental composition of Isocoumarin this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of Isocoumarin this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

Operate the ESI source in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Perform high-resolution mass measurement to determine the accurate mass and subsequently the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Isocoumarin this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of Isocoumarin this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel or synthesized compound like Isocoumarin this compound.

Caption: Workflow for Spectroscopic Characterization.

Isocoumarin NM-3: A Technical Guide to its Interruption of the VEGF Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoumarin NM-3 is a novel, orally bioavailable anti-angiogenic agent that has demonstrated promising activity in preclinical and early clinical settings. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role as an inhibitor of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and development of this compound.

Introduction to Isocoumarin this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The VEGF signaling pathway is a master regulator of angiogenesis. Vascular Endothelial Growth Factor-A (VEGF-A) binds to and activates the VEGF Receptor-2 (VEGFR-2), a receptor tyrosine kinase expressed on endothelial cells. This activation triggers a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, survival, and the formation of new vascular structures.

Isocoumarin this compound, a derivative of the natural product cytogenin, has emerged as a potent inhibitor of angiogenesis.[1] It has been shown to be cytotoxic to human umbilical vein endothelial cells (HUVECs) and to inhibit their migration.[1][] Preclinical studies have demonstrated its efficacy in reducing neovascularization in in vivo models, such as the Matrigel plug assay.[1] Furthermore, this compound has completed Phase I clinical trials, highlighting its potential as a therapeutic agent.[3][4] This guide delves into the specifics of how this compound exerts its anti-angiogenic effects by targeting the VEGF signaling pathway.

Quantitative Data on the Bioactivity of Isocoumarin this compound

The following tables summarize the available quantitative data on the inhibitory effects of Isocoumarin this compound on key processes related to angiogenesis and the VEGF signaling pathway.

| Assay | Cell Type/System | Endpoint | This compound Concentration/IC50 | Reference |

| In Vitro Assays | ||||

| VEGFR-2 Kinase | Recombinant | Inhibition of | Data not available | |

| human VEGFR-2 | kinase activity | |||

| HUVEC Proliferation | HUVEC | Inhibition of cell | Cytotoxic | [1][] |

| proliferation | ||||

| HUVEC Migration | HUVEC | Inhibition of cell | Effective inhibition | [1][] |

| migration | ||||

| HUVEC Tube Formation | HUVEC on Matrigel | Inhibition of tube | Data not available | |

| formation | ||||

| In Vivo Assays | ||||

| Matrigel Plug Assay | C57BL/6 mice | Reduction of | 100 mg/kg/day | [1] |

| neovascularization | ||||

| Tumor Xenograft (NSCLC) | Athymic nude mice | Tumor growth | Effective in reducing | [3] |

| inhibition | tumor growth |

Core Mechanism of Action: Inhibition of the VEGF Signaling Pathway

Isocoumarin this compound is believed to exert its anti-angiogenic effects by interfering with the VEGF signaling cascade. The primary mechanism is the inhibition of VEGFR-2, which in turn blocks the activation of downstream signaling molecules critical for endothelial cell function.

The VEGF Signaling Cascade

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

Src/FAK Pathway: The non-receptor tyrosine kinases Src and Focal Adhesion Kinase (FAK) are key mediators of endothelial cell migration and adhesion. Their activation downstream of VEGFR-2 is crucial for the dynamic changes in the cytoskeleton required for cell movement.

-

PLCγ-PKC-MAPK Pathway: Phospholipase C gamma (PLCγ) activation leads to the production of diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is a major driver of endothelial cell proliferation.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway for endothelial cells, protecting them from apoptosis.

This compound's Point of Intervention

While direct enzymatic inhibition data for this compound on VEGFR-2 is not publicly available, its cytotoxic effects on HUVECs and inhibition of migration strongly suggest an upstream blockade of the VEGF signaling pathway. It is hypothesized that this compound inhibits the phosphorylation of VEGFR-2, thereby preventing the recruitment and activation of downstream signaling molecules like Src, FAK, PLCγ, and PI3K. This comprehensive inhibition leads to the observed anti-angiogenic phenotype.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: The VEGF signaling pathway and the proposed inhibitory action of this compound.

Experimental Workflow Diagrams

Caption: Workflow for a HUVEC proliferation assay to evaluate this compound.

Caption: Workflow for a HUVEC tube formation assay to assess this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the anti-angiogenic effects of compounds like this compound.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme to each well.

-

Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Luminescence is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

HUVEC Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of human endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to attach overnight.

-

The next day, replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell proliferation reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

HUVEC Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

HUVECs

-

EGM-2 medium

-

Matrigel® Basement Membrane Matrix

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Resuspend HUVECs in EGM-2 containing various concentrations of this compound or vehicle control.

-

Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.

-

Incubate the plate for 6-18 hours at 37°C.

-

Observe and photograph the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.

Western Blot Analysis of VEGFR-2 Signaling

Objective: To determine the effect of this compound on the phosphorylation of VEGFR-2 and its downstream targets.

Materials:

-

HUVECs

-

EGM-2 medium

-

VEGF-A

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-Src (Tyr416), anti-Src, anti-p-FAK (Tyr397), anti-FAK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture HUVECs to near confluence and serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-